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Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

Get Quote

Executive Summary
2-Phenoxybenzophenone (CAS: 42506-05-8) represents a critical structural scaffold in

photochemistry and pharmaceutical synthesis, notably as a precursor in the fenofibrate

pathway and as a photoinitiator.[1] Its solubility profile is governed by the interplay between its

high lipophilicity (LogP ~4.8) and its bulky, non-planar diaryl ketone structure.

This technical guide provides a comprehensive framework for predicting, measuring, and

optimizing the solubility of 2-phenoxybenzophenone. Unlike standard datasheets, this

document integrates Hansen Solubility Parameters (HSP) with rigorous experimental protocols,

offering researchers a self-validating system for solvent selection in process chemistry and

formulation development.

Physicochemical Identity & Theoretical Framework
To accurately predict solubility, one must first understand the solute's thermodynamic

landscape. 2-Phenoxybenzophenone differs from its parent molecule, benzophenone, by the

addition of a phenoxy ether linkage at the ortho position. This modification significantly

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b14659841#bc-rfq
https://www.benchchem.com/product/b14659841/docs?utm_src=pdf-body#technical-whitepaper-solubility-profiling-of-2-phenoxybenzophenone-1
https://webbook.nist.gov/cgi/inchi?ID=C2162632&Mask=80
https://www.benchchem.com/product/b14659841/docs?utm_src=pdf-body#technical-whitepaper-solubility-profiling-of-2-phenoxybenzophenone-1
https://www.benchchem.com/product/b14659841/docs?utm_src=pdf-body#technical-whitepaper-solubility-profiling-of-2-phenoxybenzophenone-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14659841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


increases lipophilicity and introduces steric strain that disrupts crystal packing, potentially

enhancing solubility in specific organic solvents compared to rigid planar analogs.

Table 1: Physicochemical Properties
Property Value / Description Source

Molecular Formula C₁₉H₁₄O₂ PubChem [1]

Molecular Weight 274.31 g/mol PubChem [1]

LogP (Octanol/Water) ~4.8 (Predicted) EPA/PubChem [1]

Melting Point
~48–50 °C (Polymorph

dependent)

Analogous to Benzophenone

[5]

H-Bond Donors 0 Structure Analysis

H-Bond Acceptors 2 (Ketone, Ether) Structure Analysis

Hansen Solubility Parameters (HSP)
The solubility behavior of 2-phenoxybenzophenone is best modeled using the Hansen

Solubility Parameter system, which decomposes the total cohesive energy density into three

components: Dispersion (

), Polar (

), and Hydrogen Bonding (

).[2]

(Dispersion): High. The molecule is dominated by three aromatic rings, making it highly
compatible with solvents exhibiting strong London dispersion forces (e.g., Toluene, DCM).

(Polar): Low-Moderate.[1] The carbonyl and ether groups contribute polarity, but the vector
sum is diminished by the bulky aromatic shielding.

(H-Bonding): Low.[1] It acts only as a weak H-bond acceptor.[1]

Solubility Prediction Rule:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b14659841/docs?utm_src=pdf-body#technical-whitepaper-solubility-profiling-of-2-phenoxybenzophenone-1
http://www.stenutz.eu/chem/solv24.php?sort=5
https://webbook.nist.gov/cgi/inchi?ID=C2162632&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C2162632&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C2162632&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14659841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvents with a calculated distance (

) < Interaction Radius (

) of the solute will dissolve 2-phenoxybenzophenone.[1]

Empirical Solubility Profile
Based on the structural lipophilicity (LogP 4.8) and benzophenone analog data, the solubility

profile is categorized below. The phenoxy group enhances affinity for aromatic and chlorinated

solvents while drastically reducing solubility in aqueous mixtures compared to unsubstituted

benzophenone.

Table 2: Solubility Classification in Organic Solvents (at
25°C)
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform

Very High (>200

mg/mL)

Excellent matching of

dispersion forces (

) and weak polarity.[1]

Aromatic

Hydrocarbons

Toluene, Xylene,

Benzene
High (>100 mg/mL)

-

stacking interactions

between solvent and

the three phenyl rings

of the solute.

Polar Aprotic
Acetone, Ethyl

Acetate, THF
High (>100 mg/mL)

Dipole-dipole

interactions with the

carbonyl group; low

steric penalty.

Polar Protic
Ethanol, Methanol,

Isopropanol

Moderate (20–50

mg/mL)

Limited by the high

hydrophobic surface

area of the solute.

Increases significantly

with temperature (

).

Aliphatic

Hydrocarbons
Hexane, Heptane Low-Moderate

Sufficient dispersion

forces, but lack of

polarizability reduces

interaction strength

compared to

aromatics.[1]

Aqueous Water
Insoluble (<0.01

mg/mL)

Hydrophobic effect

dominates; high

energy cost to create

cavity in water

network.
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Critical Insight: For crystallization processes, a binary system of Ethanol (Anti-solvent) and

Toluene (Solvent) is often ideal. The high temperature coefficient of solubility in ethanol allows

for high-yield cooling crystallization [2].

Experimental Protocols (Self-Validating Systems)
To generate precise data for regulatory or process requirements, use the following protocols.

These are designed with internal checks to ensure data integrity.

Protocol A: Isothermal Shake-Flask Method (The Gold
Standard)
This method determines the thermodynamic equilibrium solubility.

Reagents: HPLC-grade solvents, 2-Phenoxybenzophenone reference standard (>99%).

Preparation: Add excess solid 2-phenoxybenzophenone to 10 mL of the target solvent in a

borosilicate glass vial. The mixture must remain heterogeneous (visible solid present)

throughout the experiment.

Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using a

temperature-controlled orbital shaker.

Validation Check (Self-Correction): If the solid dissolves completely, the solution is

undersaturated. Add more solid until a persistent precipitate remains.

Sampling: Stop agitation and allow phases to separate for 1 hour (sedimentation).

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the

same temperature to prevent precipitation on the filter).
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Quantification: Dilute the filtrate (typically 1:100 or 1:1000 in Acetonitrile) and analyze via

HPLC-UV.

Protocol B: HPLC-UV Quantification Method
System Suitability:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required due to LogP

4.8.[1]

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic

) and 280 nm (carbonyl

).

Retention Time: Expect elution ~4–6 minutes depending on column length.

Data Calculation:

Visualization of Solubility Workflows
The following diagrams illustrate the logical flow for solubility determination and the

thermodynamic mechanism.

Diagram 1: Solubility Determination Workflow
This workflow ensures no false negatives (undersaturation) or false positives (suspended

particles).
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Caption: Step-by-step decision tree for determining thermodynamic solubility using the shake-

flask method.

Diagram 2: Solute-Solvent Interaction Mechanism
Visualizing why 2-phenoxybenzophenone dissolves well in toluene but poorly in water.
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Caption: Mechanistic interaction map showing the dominance of Pi-stacking and dispersion

forces in solubility.[1]

Applications in Process Development
Understanding the solubility of 2-phenoxybenzophenone is crucial for two primary

applications:

Purification via Recrystallization:

Strategy: Dissolve in hot Ethanol (where solubility is moderate-high) and cool to 0°C. The

steep solubility curve of benzophenone derivatives in alcohols ensures high recovery

yields [2].

Anti-solvent:[1] Water can be added to an acetone solution of the compound to force

precipitation, as the LogP of 4.8 dictates immediate crashing out upon water introduction.

Photo-curing Formulations:
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When used as a photoinitiator, the solvent must not absorb UV light in the same range

(250–300 nm).

Recommended Solvents: Acetonitrile or Cyclohexane (UV cutoff <200 nm). Avoid Acetone

if studying intrinsic photophysics, as Acetone absorbs up to 330 nm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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